1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL
Overview
Description
The compound “1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves a mixture of p-bromoacetophenone, thiourea, and iodine taken in a round bottom flask and refluxed for 12 hours .Molecular Structure Analysis
The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical and Chemical Properties Analysis
The compound has a molecular weight of 493.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . Its exact mass is 492.87407 g/mol and its monoisotopic mass is 490.87611 g/mol . The topological polar surface area is 94.3 Ų .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of various derivatives, such as 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, using conventional methods and microwave irradiation. These derivatives were confirmed by IR and NMR spectroscopy and evaluated for biological efficacy (Rodrigues & Bhalekar, 2015).
Biological and Antimicrobial Activities
- Compounds related to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol have shown promising antimicrobial properties. For instance, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and showed significant antimicrobial and antiproliferative activities (Mansour et al., 2020).
Fluorescent and Spectroscopic Analysis
- Pyrazoline derivatives, including those similar to the compound , have been synthesized and characterized for their spectral and fluorescent properties. Studies included UV–Vis and emission spectroscopy, with some compounds showing fluorescence emission in the blue region of the visible spectrum (Ibrahim et al., 2016).
Molecular Docking and Quantum Chemical Analysis
- The related compounds have been characterized by quantum chemical methods and vibrational spectral techniques. Biological functions, such as antimicrobial activity, were explored using molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Antiproliferative and Anti-Tumor Activities
- Derivatives of this compound have been synthesized and evaluated for anti-tumor activities. Some compounds exhibited notable inhibitory effects on cancer cells like HCT-116, making them promising agents in cancer research (Gomha et al., 2016).
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)16-11-24-18(20-16)22-17(23)10-15(21-22)12-4-2-1-3-5-12/h1-11,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNKRFYSOQTCTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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